Adipic dihydrazide

Description

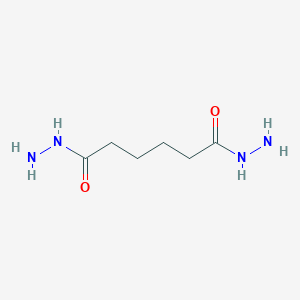

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVAQQYNSHJXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NN)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044361 | |

| Record name | Hexanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Pellets or Large Crystals | |

| Record name | Hexanedioic acid, 1,6-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1071-93-8 | |

| Record name | Adipic dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic acid dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adipic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adipic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPIC ACID DIHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK98I9YW5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Adipic dihydrazide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipic dihydrazide (ADH) is a versatile, symmetrical, and bifunctional molecule widely utilized as a cross-linking agent, hardener, and chemical linker in a multitude of applications, ranging from industrial coatings to advanced drug delivery systems. Its high reactivity, stability, and biocompatibility make it an invaluable tool for researchers and professionals in various scientific disciplines. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on its role in polymer chemistry and drug development. Detailed experimental protocols and visual diagrams of core chemical processes are included to facilitate practical application and further research.

Chemical Structure and Identification

This compound, systematically named hexanedihydrazide, is characterized by a six-carbon aliphatic chain with a hydrazide group at each end. This symmetrical structure is fundamental to its function as a cross-linking agent.

-

IUPAC Name: hexanedihydrazide[1]

-

Synonyms: Adipic acid dihydrazide, Adipohydrazide, Adipyl hydrazide[1][2]

Chemical Structure:

References

- 1. researchgate.net [researchgate.net]

- 2. niir.org [niir.org]

- 3. ADH is a high-melting powder compound prepared from the reaction of organic acids with hydrazine. It can be used as a latent curing agent for epoxy resins (EP). [sdmingdechem.com]

- 4. Synthesis method of adipic acid dihydrazide - Eureka | Patsnap [eureka.patsnap.com]

Adipic dihydrazide synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Adipic Dihydrazide (ADH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ADH), also known as hexanedihydrazide, is a symmetrical, bifunctional molecule widely utilized as a cross-linking agent, chemical intermediate, and hardener in various industrial and pharmaceutical applications.[1][2] It appears as a white to slightly yellow crystalline powder with a melting point of approximately 180-182°C.[3][4] Its moderate solubility in water and common organic solvents makes it versatile for both aqueous and solvent-based systems.[4][5]

In the pharmaceutical and drug development fields, ADH serves as a homobifunctional cross-linking reagent, particularly for coupling glycoproteins and other biomolecules after periodate (B1199274) oxidation.[6][7] It is also integral in creating hydrogels, often with hyaluronic acid, for sustained drug delivery systems.[8] Industrially, ADH is a crucial component in water-based emulsions, coatings, adhesives, and as a hardener for epoxy resins.[4][9] This guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for producing high-purity ADH.

Synthesis Methodologies

The production of this compound can be broadly categorized into two primary strategies: a direct one-step synthesis from adipic acid and a two-step process involving esterification followed by hydrazinolysis. Several variations and alternative methods have also been developed to improve yield, purity, and environmental footprint.

One-Step Synthesis: Direct Hydrazinolysis of Adipic Acid

This is the most straightforward method, involving the direct reaction of adipic acid with hydrazine (B178648) hydrate (B1144303).[1][10] The reaction is typically exothermic and requires careful control.[11] While simple and easy to operate, the traditional one-step method often results in moderate yields, generally not exceeding 65% after purification, due to equilibrium limitations.[1][12]

Recent advancements have focused on improving yields by using catalysts and removing water generated during the reaction.

-

Catalytic Approach : The use of composite catalysts like ZnO/Al2O3 or solid acid molecular sieves (HY type) combined with continuous distillation to remove water can significantly shift the reaction equilibrium, achieving yields of over 90-95%.[12][13]

-

Solvent-Free Approach : A method involving the reaction of adipic acid with solid hydrazine carbazate (B1233558) under solvent-free conditions at 100°C has been reported to achieve yields greater than 95%.[6]

Two-Step Synthesis: Esterification and Hydrazinolysis

This method circumvents the equilibrium issues of the direct approach and generally produces higher yields, though it involves more complex processing.[12]

-

Esterification : Adipic acid is first reacted with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst (e.g., concentrated sulfuric acid or potassium hydrogen sulfate) to form a dialkyl adipate (B1204190) intermediate (e.g., dimethyl adipate or diethyl adipate).[14][15]

-

Hydrazinolysis : The purified dialkyl adipate is then reacted with hydrazine hydrate. This step is typically efficient, with the intermediate converting readily to the final this compound product.[14][15]

While this route can be higher-yielding, it generates more waste streams, including acidic wastewater from the esterification step, and involves additional separation and purification of the intermediate ester.[1]

Alternative Synthesis from Adipamide (B165785)

A novel method utilizes adipamide as the starting material, which reacts with butanone azine and water at elevated temperatures (110-130°C).[1] This process is reported to have high yields and simpler post-processing, with by-products like ammonia (B1221849) and butanone being recoverable, thus reducing waste and production costs.[1]

Synthesis Pathway Overview

The following diagram illustrates the primary chemical pathways for this compound synthesis.

Caption: Primary synthesis routes for this compound.

Purification Methods

Regardless of the synthesis route, the crude this compound product must be purified to remove unreacted starting materials, by-products, and catalysts. The typical purification train involves filtration, washing, and recrystallization.

-

Filtration : The crude solid product is first separated from the reaction mixture via filtration.[11]

-

Washing : The filter cake is washed with a suitable solvent, commonly water or ethanol, to remove soluble impurities.[1][12]

-

Recrystallization : This is the most critical step for achieving high purity. The crude ADH is dissolved in a hot solvent (water is frequently used), and then the solution is cooled slowly to allow high-purity crystals to form, leaving impurities behind in the mother liquor.[1][13]

-

Drying : The purified, recrystallized product is dried under vacuum to remove any residual solvent, yielding the final white crystalline powder.[1][11]

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis methods described in the literature.

| Method | Reactants | Catalyst/Conditions | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| One-Step (Conventional) | Adipic Acid, Hydrazine Hydrate | Water or Ethanol solvent | 70-80 | 24 | ≤ 65 | [1][3][12] |

| One-Step (Catalytic) | Adipic Acid, Hydrazine Hydrate | HY Type Solid Acid Sieve, water removal | 95-100 | 4-6 | > 95 | [12] |

| One-Step (Solvent-Free) | Adipic Acid, Solid Hydrazine (H₃N⁺NHCO₂⁻) | Solvent-free, stirring | 100 | 5 | > 95 | [6] |

| Two-Step (Esterification) | Adipic Acid, Methanol/Ethanol | Potassium Hydrogen Sulfate (B86663) / Sulfuric Acid | 40-50 | 0.25-2 | - (Intermediate) | [14] |

| Two-Step (Hydrazinolysis) | Dimethyl/Diethyl Adipate, Hydrazine Hydrate | - | 20-30 | 1-2 | High (unspecified) | [14] |

| Alternative (Adipamide) | Adipamide, Butanone Azine, Water | Molar Ratios: Adipamide:Butanone Azine (1:2-4), Adipamide:Water (1:4-6) | 110-130 | - | High (e.g., ~93.6%) | [1] |

Experimental Protocols

Protocol 1: One-Step Synthesis with Catalysis and Water Removal

This protocol is based on the high-yield method using a solid acid catalyst.[12]

-

Reaction Setup : Charge a reaction kettle equipped with a mechanical stirrer, thermometer, and a rectifying column with adipic acid (1.0 eq), 90% hydrazine hydrate (1.4 eq by mass), and HY type solid acid molecular sieve catalyst (approx. 15% of adipic acid mass).

-

Reaction : Begin stirring and heat the mixture to reflux.

-

Water Removal : As the reaction proceeds, water is generated. Control the rectifying column to maintain a top temperature of 95-100°C to selectively remove water vapor, driving the reaction to completion.

-

Reaction Monitoring : Continue the reaction for 4-6 hours, or until no more condensed water flows from the top of the rectifying column.

-

Hydrazine Recovery : After the reaction is complete, apply a vacuum to the system to distill and recover the excess hydrazine hydrate.

-

Catalyst Recovery : Once the excess hydrazine is removed, cool the reactor and add purified water to dissolve the solid product. Recover the solid catalyst by filtration.

-

Crude Product Isolation : Transfer the filtrate to an evaporation flask and remove the water under reduced pressure to obtain the crude ADH solid.

Protocol 2: Two-Step Synthesis (Lab Scale)

This protocol is a representative example of the esterification-hydrazinolysis route.[14]

Part A: Esterification

-

Reaction Setup : In a beaker or round-bottom flask, add adipic acid (3.5 mol), 100% methanol (0.5 mol), 75% ethanol (0.5 mol), and a catalytic mixture of potassium hydrogen sulfate (0.1 mol) and potassium sulfate (0.4 mol).

-

Reaction : Heat the system to reflux while stirring and maintain the temperature at 45°C for 15-30 minutes.

Part B: Hydrazinolysis

-

Cooling : After the esterification is complete, cool the reaction system to 25°C.

-

Hydrazine Addition : While stirring, slowly add 80% hydrazine hydrate (5.25 mol) dropwise to the system.

-

Reaction : Maintain the temperature at 25°C and continue stirring for 1.5 hours.

-

Isolation : After the hydrazinolysis is complete, filter the mixture to remove the catalyst (which can be recycled). The filtrate contains the crude ADH.

Protocol 3: Purification by Recrystallization

This protocol outlines a general procedure for purifying the crude ADH obtained from any synthesis method.

-

Dissolution : Place the crude ADH solid into a flask. Add a minimal amount of hot deionized water (heated to near boiling) while stirring until all the solid is just dissolved.

-

Hot Filtration (Optional) : If insoluble impurities (like a catalyst) are present, perform a hot filtration to remove them.

-

Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath. White, needle-like crystals of pure ADH will precipitate.

-

Collection : Collect the crystals by vacuum filtration, using a Büchner funnel.

-

Washing : Wash the collected crystals on the filter with a small amount of cold absolute ethanol to remove any remaining mother liquor.

-

Drying : Transfer the purified crystals to a vacuum oven and dry at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A typical workflow for ADH synthesis and purification.

References

- 1. CN106946733A - A kind of method for preparing this compound - Google Patents [patents.google.com]

- 2. Adipic acid dihydrazide - Wikipedia [en.wikipedia.org]

- 3. JPH09255644A - Production of adipic acid dihydrazide - Google Patents [patents.google.com]

- 4. ADIPIC ACID DIHYDRAZIDE (ADH) - Ataman Kimya [atamanchemicals.com]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound | 1071-93-8 [chemicalbook.com]

- 7. 己二酸二酰肼 ≥98% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 8. media.neliti.com [media.neliti.com]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

- 10. Adipic Acid Dihydrazide â A Unique Crosslinking Agent factory and manufacturers | Kima [kimachemical.com]

- 11. niir.org [niir.org]

- 12. CN108218741A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 13. CN107056646A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 14. Synthesis method of adipic acid dihydrazide - Eureka | Patsnap [eureka.patsnap.com]

- 15. aidic.it [aidic.it]

Adipic Dihydrazide: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Adipic dihydrazide (ADH) is a homobifunctional crosslinking agent with a pivotal role in various scientific and pharmaceutical applications. Its symmetrical structure, featuring a hydrazide group at each end of a six-carbon backbone, allows for the formation of stable hydrazone bonds with aldehyde groups. This property makes it an invaluable tool for the conjugation of biomolecules, the formation of hydrogels for drug delivery, and as a hardener in various formulations. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and application, and visual representations of key processes to support researchers, scientists, and drug development professionals in their work.

Physicochemical Properties of this compound

A comprehensive summary of the key quantitative data for this compound is presented below, facilitating easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₄N₄O₂ | [1][2][3][4] |

| Molecular Weight | 174.20 g/mol | [1][2][3][4] |

| Melting Point | 177 - 183 °C | [5][6][7] |

| Appearance | White to slightly yellow crystalline powder | [6][7] |

| Solubility | Soluble in water | [5] |

| CAS Number | 1071-93-8 | [1][2][3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in crosslinking are provided to ensure reproducibility and accuracy in experimental settings.

Synthesis of this compound

This protocol outlines a common method for the synthesis of this compound from adipic acid and hydrazine (B178648) hydrate (B1144303).

Materials:

-

Adipic acid

-

Hydrazine hydrate (80% solution)

-

Composite catalyst (e.g., ZnO/Al₂O₃)

-

Reactor with stirrer, thermometer, distillation column, and condenser

-

Deionized water

Procedure:

-

Charge the reactor with 146g of adipic acid and 238g of 80% hydrazine hydrate.

-

Begin stirring the mixture.

-

Once the adipic acid has dissolved, add 26g of the ZnO/Al₂O₃ composite catalyst to the reactor.

-

Heat the solution to boiling to initiate the reaction.

-

Control the temperature at the top of the distillation column to 95-100°C to remove water produced during the reaction, driving the equilibrium towards the product. A reflux ratio of R=1-10 can be employed.

-

Continue the reaction for 3-5 hours, or until no more condensed water is collected.

-

After the reaction is complete, switch the setup to a vacuum distillation configuration and recover the excess hydrazine hydrate.

-

Once the excess hydrazine hydrate has been removed, stop heating and allow the reactor to cool.

-

Dissolve the solid product in deionized water and filter to recover the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound product.

-

Wash the crude product with ethanol and dry to yield the final this compound.

Preparation of Hyaluronic Acid Hydrogel Crosslinked with this compound

This protocol describes the preparation of an injectable hydrogel using hyaluronic acid and this compound, a common application in drug delivery.

Materials:

-

Hyaluronic acid (HA)

-

This compound (ADH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Phosphate buffered saline (PBS, pH 7.4)

Procedure:

-

Dissolve 2g of hyaluronic acid in 400mL of deionized water with stirring.

-

Add 20g of this compound to the hyaluronic acid solution and continue to stir until fully dissolved.

-

Adjust the pH of the solution to a range of 5.0-7.4 using hydrochloric acid.

-

Add 4.0g of EDC to the solution to initiate the crosslinking reaction.

-

Allow the reaction to proceed overnight with continuous stirring.

-

The resulting hydrogel can be purified by dialysis against deionized water to remove unreacted reagents.

-

For drug loading, the therapeutic agent can be incorporated into the hyaluronic acid solution before the addition of EDC.

Site-Specific Crosslinking of Glycoproteins (Antibodies)

This protocol provides a representative method for the site-specific conjugation of antibodies to other molecules using this compound as a linker. This is achieved by oxidizing the carbohydrate moieties in the Fc region of the antibody to create aldehyde groups.

Materials:

-

Antibody (e.g., IgG)

-

Sodium meta-periodate (NaIO₄)

-

This compound (ADH)

-

Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

Quenching solution (e.g., 1 M glycine)

-

Dialysis equipment

Procedure:

-

Dissolve the antibody in the coupling buffer to a concentration of 1-10 mg/mL.

-

Cool the antibody solution to 0-4°C in an ice bath.

-

Prepare a fresh solution of sodium meta-periodate in the coupling buffer. The final concentration of periodate (B1199274) will need to be optimized but is typically in the range of 1-10 mM.

-

Add the periodate solution to the antibody solution and incubate for 30-60 minutes at 0-4°C in the dark to initiate the oxidation of the carbohydrate side chains.

-

Quench the reaction by adding an excess of the quenching solution.

-

Remove the excess periodate and quenching agent by dialysis against the coupling buffer.

-

Dissolve this compound in the coupling buffer to a final concentration that is in molar excess to the generated aldehyde groups on the antibody (typically 10-50 mM).

-

Add the this compound solution to the oxidized antibody solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

The resulting antibody-ADH conjugate can be purified from excess this compound by dialysis or size-exclusion chromatography. The free hydrazide group on the ADH is now available for conjugation to another molecule.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key chemical reactions and experimental workflows involving this compound.

Caption: Synthesis of this compound from Adipic Acid and Hydrazine Hydrate.

Caption: Crosslinking of Hyaluronic Acid with this compound using EDC.

Caption: General Workflow for Preparing a Drug Delivery System with this compound.

References

- 1. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - US [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Modification of Periodate Oxidation Method to Produce HRP-IgG Conjugate and Test its Stability Overtime [scirp.org]

- 4. Preparation of enzyme conjugate through adipic acid dihydrazide as linker and its use in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Periodate Oxidation of Antibodies for Site-Selective Immobilization in Immunoaffinity Chromatography | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Adipic Dihydrazide

Introduction

This compound (ADH), with the chemical formula C₆H₁₄N₄O₂, is a symmetrical, bifunctional molecule widely employed as a crosslinking agent, curative, and chemical intermediate in various industries.[1][2][3][4] Its utility in applications ranging from water-based coatings and adhesives to pharmaceutical formulations and bioconjugation is significantly influenced by its solubility characteristics.[5][6][7] Understanding the solubility of ADH in both aqueous and organic media is critical for optimizing reaction conditions, formulating stable products, and developing effective drug delivery systems. This guide provides a comprehensive overview of the solubility of this compound, supported by quantitative data, detailed experimental protocols, and process visualizations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₄O₂ | [8][9] |

| Molecular Weight | 174.20 g/mol | [9] |

| Appearance | White to slightly yellow crystalline powder | [1][10] |

| Melting Point | 177–184°C | [8][11][12] |

Solubility Data

The solubility of ADH is a critical parameter for its application. It is generally described as being moderately soluble in water and a range of common organic solvents.[1][13] This facilitates its use in both aqueous and solvent-based systems.[1][13]

Solubility in Water

Quantitative solubility data for ADH in water varies across different sources, which may be attributable to differences in experimental conditions such as temperature and pH.

| Solubility Value | Temperature | Reference |

| 23 g/L | 25°C | [12] |

| 50 g/L (5 g/100 mL) | Not Specified | [1][13] |

| 91 g/L (9.1 g/100 g) | 20°C | [8] |

| 100 g/L (100 mg/mL) | Not Specified | [10][12] |

Note: Due to its weakly alkaline nature, it is often recommended to dissolve solid ADH in hot water before adding it to aqueous emulsions to prevent potential agglomeration.[1][10][11]

Solubility in Organic Solvents

The solubility of ADH in organic solvents is often described qualitatively. A summary of these observations is provided below.

| Solvent | Reported Solubility | Reference(s) |

| Acetone | Slightly Soluble / Soluble | [11][14][15] |

| Alcohol | Soluble | [11] |

| Chloroform | Soluble | [15] |

| Dichloromethane | Soluble | [15] |

| DMSO | Soluble | [15] |

| Ethyl Acetate | Soluble | [15] |

Experimental Protocol: Equilibrium Solubility Determination

The saturation shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[16][17] The protocol is designed to create a saturated solution at a constant temperature, from which the concentration of the dissolved solute can be accurately measured.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge tubes with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation : Add an excess amount of this compound to a known volume of the solvent in a centrifuge tube. The presence of undissolved solid material at the end of the experiment is essential to ensure saturation.

-

Equilibration : Tightly cap the tubes and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

Phase Separation : After equilibration, allow the suspensions to settle for a short period at the same constant temperature. To separate the undissolved solid from the saturated solution, centrifuge the tubes at a high speed (e.g., 10,000 rpm for 15 minutes).[16]

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant. To ensure complete removal of any remaining solid particles, immediately filter the aliquot using a syringe filter into a clean vial.

-

Dilution and Analysis : Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification : Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV spectroscopy.

-

Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

References

- 1. ADIPIC ACID DIHYDRAZIDE (ADH) - Ataman Kimya [atamanchemicals.com]

- 2. ADH is a high-melting powder compound prepared from the reaction of organic acids with hydrazine. It can be used as a latent curing agent for epoxy resins (EP). [sdmingdechem.com]

- 3. News - this compound [kimachemical.com]

- 4. dovechem.co.id [dovechem.co.id]

- 5. chemimpex.com [chemimpex.com]

- 6. Introduction to the application areas of this compound-Guangrao Ruishang Chemical Co., Ltd. [daam-adh.com]

- 7. snowhitechem.com [snowhitechem.com]

- 8. Adipic Acid Dihydrazide(ADH) factory and manufacturers | Kima [kimachemical.com]

- 9. This compound | C6H14N4O2 | CID 66117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 1071-93-8 [chemicalbook.com]

- 11. This compound (C6H14N4O2) - Ataman Kimya [atamanchemicals.com]

- 12. Adipic acid dihydrazide =98 titration 1071-93-8 [sigmaaldrich.com]

- 13. gantrade.com [gantrade.com]

- 14. chembk.com [chembk.com]

- 15. This compound | CAS:1071-93-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

Adipic Dihydrazide (ADH) as a Crosslinking Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic dihydrazide (ADH) is a symmetrical, difunctional crosslinking agent widely employed in the modification of polymers for biomedical and pharmaceutical applications.[1] Its utility stems from the two reactive hydrazide groups (-CONHNH2) at either end of its C4 backbone, which can form stable covalent bonds with various functional groups on polymer chains.[2] This guide provides a comprehensive overview of the mechanisms of action of ADH as a crosslinker, with a focus on its application in creating hydrogels for drug delivery and tissue engineering. We will delve into the core chemical reactions, present quantitative data on crosslinking efficiency and its effects on material properties, provide detailed experimental protocols, and visualize the key pathways and workflows.

Core Mechanism of Action

This compound is a versatile crosslinker that can react with several functional groups, primarily carboxyl, aldehyde, and ketone groups, to form stable crosslinks. The specific mechanism of action depends on the functional groups present on the polymer to be crosslinked.

Crosslinking of Carboxyl-Containing Polymers

Polymers rich in carboxylic acid groups, such as hyaluronic acid (HA), alginate, and carboxymethylcellulose, are common substrates for ADH crosslinking.[3][4] The reaction requires the activation of the carboxyl groups, typically using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[5][6]

The mechanism proceeds in two main steps:

-

Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the polymer backbone to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis. The addition of NHS can convert the O-acylisourea intermediate into a more stable NHS-ester, which is less prone to hydrolysis and reacts efficiently with primary amines.[5][6]

-

Amide Bond Formation: The hydrazide groups of ADH, acting as nucleophiles, attack the activated carboxyl group (either the O-acylisourea intermediate or the NHS-ester), resulting in the formation of a stable amide bond and the release of a urea (B33335) derivative (in the case of EDC) or NHS.[5][6] Since ADH is difunctional, it can react with carboxyl groups on two different polymer chains, thus forming a crosslink.

dot

References

- 1. Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Homobifunctional Nature of Adipic Dihydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipic dihydrazide (ADH) is a symmetrical, homobifunctional crosslinking agent that plays a pivotal role in a myriad of applications, from industrial coatings to advanced drug delivery systems. Its structure, characterized by two terminal hydrazide groups separated by a flexible four-carbon backbone, allows for the formation of stable covalent bonds with various functional groups. This technical guide provides a comprehensive overview of the core principles of ADH chemistry, its reaction kinetics, and detailed experimental protocols for its application, with a focus on its utility for researchers and professionals in drug development.

Introduction to this compound

This compound (C₆H₁₄N₄O₂) is a white to off-white crystalline powder with a melting point of approximately 180-182°C.[1] Its symmetrical structure, with a hydrazide group at each end of a hexane-1,6-dioyl chain, makes it an ideal homobifunctional crosslinker.[2] The nucleophilicity of the primary amine in the hydrazide group facilitates reactions with electrophilic functional groups, most notably aldehydes and ketones, to form stable hydrazone linkages.[3] ADH is also widely used as a curative for epoxy resins and a chain extender in polyurethanes.[4] Its moderate solubility in water and some organic solvents enhances its versatility in various reaction systems.[5]

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₄O₂ | [6] |

| Molecular Weight | 174.20 g/mol | [6] |

| Melting Point | 180-182 °C | [1] |

| Appearance | White to off-white powder | [7] |

| Solubility in Water | ~50 g/L | [5] |

| Active Hydrogen Equivalent Weight | 43.5 | [5] |

Reaction Mechanisms and Kinetics

The homobifunctional nature of ADH allows it to act as a molecular bridge, connecting two molecules or polymer chains. The primary reaction mechanisms involve the formation of hydrazones with carbonyl compounds and the opening of epoxide rings.

Keto-Hydrazide Crosslinking

The reaction between the hydrazide groups of ADH and ketone functionalities, such as those in diacetone acrylamide (B121943) (DAAM), is a cornerstone of modern polymer chemistry, particularly in the formation of self-crosslinking acrylic emulsions.[8] This "keto-hydrazide" chemistry proceeds at ambient temperature and is catalyzed by a decrease in pH.[9][10]

The reaction mechanism is a condensation reaction that results in the formation of a stable ketimine (a type of hydrazone) linkage and the release of a water molecule.[8]

The rate of this reaction is highly dependent on pH. In aqueous emulsions, the system is typically kept at a pH of 8-9 to ensure stability. As water evaporates during film formation, ammonia (B1221849) (if used as a neutralizer) also evaporates, causing the pH to drop and accelerating the crosslinking reaction.[9]

Reaction with Aldehydes

ADH reacts readily with aldehydes to form hydrazones. This reaction is particularly useful in bioconjugation and the modification of polysaccharides. For instance, glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehyde groups on their carbohydrate moieties, which are then specifically targeted by ADH for crosslinking or labeling.[1] This reaction is efficient at a slightly acidic pH of around 5.0, which minimizes side reactions with primary amines.[11]

References

- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - escom Chemie GmbH [escom-chemie.com]

- 3. researchgate.net [researchgate.net]

- 4. ADIPIC ACID DIHYDRAZIDE (ADH) - Ataman Kimya [atamanchemicals.com]

- 5. gantrade.com [gantrade.com]

- 6. ddmckinnon.com [ddmckinnon.com]

- 7. users.encs.concordia.ca [users.encs.concordia.ca]

- 8. gantrade.com [gantrade.com]

- 9. gantrade.com [gantrade.com]

- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 11. ADIPIC ACID DIHYDRAZIDE - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Reaction of Adipic Dihydrazide with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipic dihydrazide (ADH) is a symmetrical, homobifunctional crosslinking agent that plays a pivotal role in a myriad of applications, ranging from industrial coatings to advanced drug delivery systems. Its reaction with aldehydes and ketones to form stable hydrazone linkages is a cornerstone of "keto-hydrazide" chemistry. This technical guide provides a comprehensive overview of the core principles governing this reaction, including its mechanism, kinetics, and practical applications. Detailed experimental protocols, quantitative data, and visual diagrams are presented to equip researchers and professionals with the knowledge to effectively utilize this versatile chemical reaction in their work.

Core Concepts: The Chemistry of Hydrazone Formation

The fundamental reaction between this compound and an aldehyde or ketone is a nucleophilic addition, resulting in the formation of a hydrazone and water. Each of the two hydrazide groups (-CONHNH₂) on the ADH molecule can react with a carbonyl group (C=O).

Reaction Mechanism

The reaction is typically acid-catalyzed. The mechanism proceeds through a two-step process:

-

Nucleophilic Attack: The terminal amine of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate.

-

Dehydration: The tetrahedral intermediate is unstable and eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

The rate-limiting step is generally the dehydration of the tetrahedral intermediate, which is accelerated in the presence of an acid catalyst.[1]

Quantitative Data

The efficiency and kinetics of the this compound reaction are influenced by several factors, including pH, temperature, and the concentration of reactants.

Reaction Kinetics

The rate of hydrazone formation is highly pH-dependent. The reaction is generally faster at a slightly acidic pH (around 4.5-6.0).[2] At neutral pH, the breakdown of the tetrahedral intermediate is the rate-limiting step.[1]

Table 1: Gelation Time of Polysaccharide Hydrogels Crosslinked with this compound

| Polysaccharide System | ADH Concentration | Temperature (°C) | pH | Gelation Time (minutes) | Reference |

| Oxidized Hyaluronic Acid | 8 mg/mL | 25 | 7.4 | 8 | [3] |

| Oxidized Hyaluronic Acid | 8 mg/mL | 37 | 7.4 | 3 | [3] |

| Oxidized Dextrin | 5% (molar ratio) | Room Temp. | 6.0 | < 120 | [3] |

| Oxidized Dextrin | 15% (molar ratio) | Room Temp. | 6.0 | < 120 | [3] |

| Oxidized Dextrin | 30% (molar ratio) | Room Temp. | 6.0 | < 120 | [3] |

Spectroscopic Characterization

The formation of the hydrazone linkage can be monitored and confirmed using various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound and Hydrazone Products

| Compound/Functional Group | Technique | Key Signal/Peak | Assignment | Reference |

| This compound | ¹H NMR (DMSO-d₆) | δ 8.93 (s, 2H), 4.15 (t, 4H), 1.99 (m, 4H), 1.44 (m, 4H) | -NH, -NH₂, α-CH₂, β-CH₂ | [4] |

| This compound | FTIR | ~3300 cm⁻¹ | N-H stretching | [5] |

| This compound | FTIR | ~2870 cm⁻¹ | -NH vibration | [5] |

| Hydrazone (C=N) | FTIR | ~1634 cm⁻¹ | C=N stretching | [5] |

| Hydrazone Product | ¹H NMR | Shift of aldehyde/ketone protons | Confirmation of reaction | [6] |

Physicochemical Properties of Crosslinked Materials

The extent of crosslinking with ADH significantly impacts the physical properties of the resulting materials, such as hydrogels.

Table 3: Swelling Ratios of this compound Crosslinked Hydrogels

| Hydrogel System | Crosslinking Conditions | Swelling Ratio (%) | Reference |

| Polyglutamic acid/Hyaluronic acid | Dehydrated | up to 70% | [7] |

| p(AAGA) Hydrogel | 0.4% crosslinker | up to 2500% | [8] |

| Dextran-based | 10:1 dextran:amino acid | ~2000% | [9] |

Experimental Protocols

Preparation of an Injectable Oxidized Hyaluronic Acid/Adipic Dihydrazide (oxi-HA/ADH) Hydrogel

This protocol describes the formation of a hydrogel suitable for biomedical applications, such as tissue regeneration.[3][10]

Materials:

-

Sodium Hyaluronate (HA)

-

Sodium periodate (B1199274) (NaIO₄)

-

This compound (ADH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (MWCO 12-14 kDa)

-

Deionized water

Procedure:

-

Oxidation of Hyaluronic Acid (HA-Ox):

-

Dissolve HA in deionized water to form a 2% w/v solution.

-

Add sodium periodate to the HA solution. The molar ratio of periodate to HA repeating units will determine the degree of oxidation.

-

Stir the reaction in the dark at room temperature for 4 hours.

-

Stop the reaction by adding ethylene (B1197577) glycol.

-

Dialyze the solution against deionized water for 2-3 days, changing the water frequently.

-

Lyophilize the purified HA-Ox to obtain a white powder.

-

-

Preparation of ADH Solution:

-

Dissolve ADH in PBS (pH 7.4) to the desired concentration (e.g., 8 mg/mL).

-

-

Hydrogel Formation:

-

Dissolve the lyophilized HA-Ox in PBS (pH 7.4) to a desired concentration (e.g., 2% w/v).

-

Mix the HA-Ox solution with the ADH solution at a 1:1 volume ratio.

-

Gelation will occur in situ at room temperature or 37°C.[3]

-

Bioconjugation of Antibodies using ADH and Periodate Oxidation

This protocol outlines the site-specific conjugation of an antibody to a label or surface via its carbohydrate moieties.[11][12]

Materials:

-

Antibody (IgG)

-

Sodium meta-periodate (NaIO₄)

-

This compound (ADH)

-

Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

Quenching solution (e.g., glycerol)

-

Desalting column

Procedure:

-

Antibody Oxidation:

-

Dissolve the antibody in the coupling buffer.

-

Add a freshly prepared solution of sodium meta-periodate to the antibody solution. The final concentration of periodate will depend on the desired level of oxidation.[13]

-

Incubate the reaction for 30-60 minutes at room temperature in the dark.

-

Quench the reaction by adding glycerol (B35011).

-

Remove excess periodate and glycerol using a desalting column equilibrated with the coupling buffer.

-

-

Hydrazide Activation of a Surface or Label (Example):

-

(This step will vary depending on the substrate). For a carboxyl-containing surface, ADH can be coupled using carbodiimide (B86325) chemistry (e.g., EDC/NHS).

-

-

Conjugation:

-

Add the oxidized antibody to the ADH-activated surface or label.

-

Incubate the reaction for 2-4 hours at room temperature. Aniline can be added as a catalyst to increase coupling efficiency.[11]

-

Block any unreacted aldehyde groups on the antibody with a suitable blocking agent if necessary.

-

Wash to remove any unconjugated antibody.

-

Applications in Drug Development

The reaction of this compound with aldehydes and ketones is instrumental in several areas of drug development:

-

Drug Delivery: ADH is used to crosslink polymers to form hydrogels for the controlled release of therapeutic agents. The pH-sensitive nature of the hydrazone bond can be exploited for targeted drug release in specific physiological environments.[9][14]

-

Bioconjugation: This chemistry allows for the site-specific attachment of drugs, imaging agents, or targeting ligands to proteins and other biomolecules. For example, creating antibody-drug conjugates (ADCs) where the drug is attached to the antibody's carbohydrate region.[12]

-

Tissue Engineering: ADH-crosslinked hydrogels serve as biocompatible scaffolds that can support cell growth and tissue regeneration.[3][15]

Conclusion

The reaction of this compound with aldehydes and ketones is a robust and versatile tool for chemical ligation and crosslinking. Its utility in creating stable, yet potentially reversible, linkages under mild conditions makes it invaluable for researchers in materials science, biotechnology, and drug development. A thorough understanding of the reaction mechanism, kinetics, and influencing factors, as detailed in this guide, is crucial for harnessing its full potential in innovative applications.

References

- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ddmckinnon.com [ddmckinnon.com]

- 3. US20130045242A1 - Dextrin hydrogel for biomedical applications - Google Patents [patents.google.com]

- 4. This compound(1071-93-8) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. [PDF] Preparation of enzyme conjugate through adipic acid dihydrazide as linker and its use in immunoassays. | Semantic Scholar [semanticscholar.org]

- 13. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neliti.com [neliti.com]

- 15. Advancements and Challenges in Self-Healing Hydrogels for Wound Care - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Adipic Dihydrazide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for adipic dihydrazide (ADH), a versatile crosslinking agent and chemical intermediate used in a variety of research and development applications. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 1071-93-8 |

| Molecular Formula | C₆H₁₄N₄O₂ |

| Molecular Weight | 174.20 g/mol [1] |

| Appearance | White to slightly yellow crystalline powder[2] |

| Melting Point | 180-182 °C (356-360 °F)[3] |

| Solubility | Soluble in water[4] |

| Vapor Pressure | Negligible[5] |

| Stability | Stable under normal temperatures and pressures[2][6] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation.[7] While comprehensive toxicological data is not available, it is handled with the assumption that it may have harmful effects upon ingestion, inhalation, or prolonged skin contact.[2][3]

Summary of Toxicological Data:

| Test | Result | Species | Reference |

| Oral LD50 | >5000 mg/kg | Rat | [5] |

| Dermal LD50 | >2000 mg/kg | Rat | [5] |

| Skin Irritation | Causes skin irritation | [7] | |

| Eye Irritation | Causes serious eye irritation | [7] | |

| Respiratory Irritation | May cause respiratory irritation | [7] | |

| Skin Sensitization | May cause an allergic skin reaction | [1] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[8][9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile or chloroprene) and a lab coat. For larger quantities or increased risk of contact, chemical-resistant clothing and an apron are recommended.[2][8][10]

-

Respiratory Protection: In dusty atmospheres or when engineering controls are insufficient, use an approved dust respirator.[8][11]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when generating dust or aerosols.[2][8]

-

Facilities should be equipped with an eyewash station and a safety shower.[2]

Handling Procedures

-

Avoid the formation of dust and aerosols.[8]

-

Use non-sparking tools to prevent ignition sources.[8]

-

Do not eat, drink, or smoke in areas where this compound is handled.[13]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][8]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][11]

-

The recommended storage temperature is -20°C.[5]

Experimental Protocols

This compound is commonly used as a crosslinking agent in the preparation of hydrogels and polymers, and as a curing agent for epoxy resins. The following are summarized methodologies based on cited literature.

Preparation of a Hyaluronic Acid (HA) Hydrogel

This protocol describes the crosslinking of HA with this compound to form a hydrogel, a technique often used in drug delivery and tissue engineering.[4][7]

-

Oxidation of Hyaluronic Acid: Hyaluronic acid is first oxidized to introduce aldehyde groups, which will react with the hydrazide groups of ADH.

-

Preparation of Solutions: Prepare a solution of the oxidized HA in a suitable buffer (e.g., phosphate-buffered saline, PBS). Prepare a separate solution of this compound in the same buffer.

-

Crosslinking Reaction: Mix the two solutions. The Schiff base reaction between the aldehyde groups on the oxidized HA and the hydrazide groups on ADH will initiate crosslinking, leading to the formation of the hydrogel. The gelation time can be controlled by adjusting the concentration of the reactants and the temperature.[7]

Curing of Epoxy Resins

This compound acts as a latent curing agent for epoxy resins, meaning it initiates curing at elevated temperatures.[3][9]

-

Formulation: Mix the epoxy resin with this compound at a specific stoichiometric ratio. The mixture is stable at room temperature.[13]

-

Curing: Heat the mixture to the activation temperature of the this compound (typically above its melting point). The curing process will then proceed. Cure times are generally around one hour at 130°C.[13]

Emergency Procedures

In the event of an emergency, follow these procedures and always seek medical attention if necessary.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[2][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[2][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and give two glasses of water to drink.[3]

Accidental Release Measures

-

Minor Spills: Remove all ignition sources.[5] Clean up spills immediately, using dry clean-up procedures to avoid generating dust.[5] Collect the material in a suitable, labeled container for disposal.[5]

-

Major Spills: Evacuate the area.[8] Alert emergency responders.[5] Prevent the spill from entering drains or waterways.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: Combustible solid.[5] Dust may form an explosive mixture with air.[5] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3][5] Do not dispose of down the drain or in the regular trash.

Visualized Workflows

The following diagrams illustrate the logical flow for handling this compound safely and responding to emergencies.

References

- 1. exaly.com [exaly.com]

- 2. media.neliti.com [media.neliti.com]

- 3. mdpi.com [mdpi.com]

- 4. Preparation and Evaluation of this compound Cross-linked Hyaluronic Acid Microspheres for Cephalexin - Neliti [neliti.com]

- 5. Injectable Hydrogel Based on Modified Gelatin and Sodium Alginate for Soft-Tissue Adhesive - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adakem.com [adakem.com]

- 7. Injectable oxidized hyaluronic acid/adipic acid dihydrazide hydrogel for nucleus pulposus regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Industrial Scale Synthesis of Adipicdihydrazide (ADH)/Polyacrylate Hybrid with Excellent Formaldehyde Degradation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. aidic.it [aidic.it]

- 12. gantrade.com [gantrade.com]

- 13. ADIPIC ACID DIHYDRAZIDE (ADH) - Ataman Kimya [atamanchemicals.com]

Adipic dihydrazide CAS number and IUPAC name

An in-depth analysis of Adipic Dihydrazide (ADH), a versatile homobifunctional crosslinking agent, is essential for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

CAS Number: 1071-93-8[1][2][3][4]

IUPAC Name: Hexanedihydrazide[1][2]

Technical Data Summary

This compound (ADH) is a symmetrical molecule characterized by a C4 backbone with a reactive hydrazide group at each end (C=ONHNH2).[1] Its chemical and physical properties make it a valuable tool in various scientific applications.

| Property | Value | Source(s) |

| Molecular Formula | C6H14N4O2 | [1][2][3][5] |

| Molar Mass | 174.20 g/mol | [1][5] |

| Melting Point | 176 to 185 °C | [1] |

| Appearance | White to slightly yellow crystalline powder | [4][6] |

| Solubility in Water | 50 g/L | [7] |

| LogP | -2.7 at 20℃ | [4] |

Core Applications in Research and Drug Development

This compound's utility stems from its role as an effective crosslinking agent and curative.[7] The nucleophilicity of its amine groups facilitates reactions, making it suitable for both aqueous and solvent-based systems.[7]

-

Crosslinking Agent : ADH is widely used to crosslink water-based emulsions, hydrogels, and polymers, thereby improving their physical properties and chemical stability.[1][6][8] In drug delivery, it helps create crosslinked hydrogels that enable the controlled release of medications.[8]

-

Bioconjugation : It is a key reagent for linking biomolecules.[5] A primary application involves the site-specific conjugation of glycoproteins, such as antibodies, following periodate (B1199274) oxidation of their carbohydrate moieties.[9] This process is efficient at a pH of 5.0 due to the low pKa of the hydrazide, which minimizes competition from primary amines.[9]

-

Pharmaceutical Intermediate : ADH serves as an intermediate in the synthesis of certain drugs and is a component in extended-release systems, where it can enhance drug stability and bioavailability.[5][6] It is particularly important in creating hydrazone derivatives for drug formulation.[5]

-

Epoxy Resin Hardener : It functions as a hardener for certain epoxy resins and as a chain extender for polyurethanes.[1][7]

-

Formaldehyde Scavenger : ADH can react with and sequester formaldehyde, preventing its volatilization.

Experimental Protocols

Synthesis of this compound

A method for preparing this compound involves the reaction of adipic acid with hydrazine (B178648) hydrate (B1144303) using a solid acid molecular sieve as a catalyst.[10]

-

Materials : Adipic acid, hydrazine hydrate (80-90% content), HY type solid acid molecular sieve catalyst, pure water, absolute ethanol (B145695).[10]

-

Procedure :

-

Combine adipic acid, excess hydrazine hydrate, and the HY type solid acid molecular sieve catalyst in a reaction kettle equipped with a rectifying column.[10]

-

Heat the mixture to reflux while stirring.[10]

-

Extract the vapor at a tower top temperature of 95-100°C to continuously separate the water generated during the reaction, driving the process forward. The reaction is typically complete in 4-6 hours.[10]

-

After the reaction, remove the remaining hydrazine hydrate via vacuum distillation for recycling.[10]

-

Dissolve the solid residue in the kettle with pure water and recover the catalyst by filtration.[10]

-

The filtrate is concentrated under reduced pressure to remove water, yielding the crude product.[10]

-

Wash the crude product with absolute ethanol and dry to obtain the finished this compound.[10]

-

Cross-linking of Glycoproteins (e.g., Antibodies)

ADH is used to specifically target and link carbohydrate chains on glycoproteins, a common strategy for creating antibody-drug conjugates or immobilizing antibodies on surfaces.[9]

-

Step 1: Oxidation of Glycoprotein (B1211001) :

-

Dissolve the glycoprotein (e.g., antibody) in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).

-

Add a freshly prepared solution of sodium periodate (NaIO4) to a final concentration of 10-20 mM.

-

Incubate the reaction in the dark for 30 minutes at room temperature to oxidize the cis-diol groups on the carbohydrate moieties, forming aldehydes.

-

Quench the reaction by adding glycerol (B35011) or ethylene (B1197577) glycol.

-

Remove excess periodate and byproducts by dialysis or using a desalting column.

-

-

Step 2: Hydrazone Bond Formation with ADH :

-

To the aldehyde-activated glycoprotein solution, add this compound in a significant molar excess (e.g., 50-100 fold).

-

Adjust the pH to 5.0 to facilitate the specific reaction between the hydrazide groups of ADH and the newly formed aldehydes on the glycoprotein.

-

Allow the reaction to proceed for 2-4 hours at room temperature. This forms a stable hydrazone linkage, resulting in a glycoprotein functionalized with free hydrazide groups.

-

Remove excess ADH via dialysis or size-exclusion chromatography. The resulting product can be used for subsequent conjugation to other molecules.

-

Preparation of Hyaluronic Acid (HA) Microspheres for Drug Delivery

This protocol describes the creation of ADH-crosslinked hyaluronic acid microspheres for the encapsulation and controlled release of a model drug like cephalexin.[11]

-

Materials : Hyaluronic acid (HA), this compound (ADH), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), mineral oil, 0.1N HCl, 90% Isopropyl alcohol (IPA), drug (e.g., cephalexin).[11]

-

Procedure :

-

Prepare a water-in-oil emulsion containing hyaluronic acid and the drug (cephalexin) in mineral oil.[11]

-

Initiate the crosslinking by adding a reagent mixture of ADH and EDCI (1:1 ratio) dissolved in 90% IPA to the emulsion.[11]

-

Gently stir the mixture. Add 0.1N HCl to maintain a pH that initiates the second stage of the crosslinking reaction.[11]

-

Continue stirring for 24 hours.[11]

-

Collect the resulting microspheres by centrifugation.[11]

-

Wash the microspheres three times with 90% IPA to remove residual mineral oil.[11]

-

Dry the final microsphere product.[11]

-

Visualized Workflows

Caption: Experimental Workflow: Glycoprotein Conjugation using ADH.

Caption: Logical Flow: ADH in Drug Delivery System Development.

References

- 1. Adipic acid dihydrazide - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H14N4O2 | CID 66117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 1071-93-8 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Introduction to the application areas of this compound-Guangrao Ruishang Chemical Co., Ltd. [daam-adh.com]

- 7. gantrade.com [gantrade.com]

- 8. Industrial Uses of Adipic Acid Dihydrazide Powder [ksrkchemicals.co.in]

- 9. Adipic acid dihydrazide =98 titration 1071-93-8 [sigmaaldrich.com]

- 10. CN108218741A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 11. media.neliti.com [media.neliti.com]

In-Depth Technical Guide: Biocompatibility and Cytotoxicity of Adipic Dihydrazide

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Adipic dihydrazide (ADH) is a homobifunctional crosslinking agent increasingly utilized in the development of hydrogels and other biomaterials for drug delivery, tissue engineering, and medical devices. Its primary function is to form stable hydrazone bonds with aldehyde groups, providing a method for creating biocompatible and biodegradable scaffolds. This technical guide provides a detailed overview of the biocompatibility and cytotoxicity profile of this compound, compiling quantitative data, experimental protocols, and insights into its interaction with biological systems.

Executive Summary of Biocompatibility

This compound is generally considered to have low cytotoxicity and good biocompatibility. Extensive testing has shown that it is not genotoxic. When used as a crosslinker in biomaterials, such as hyaluronic acid or dextrin-based hydrogels, it often contributes to reduced cytotoxicity of the final product. The safety of ADH has been well-established in various applications.

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of this compound.

Table 1: Acute Toxicity Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | > 2000 mg/kg bw | [1][2] |

| LC50 | Rat (male/female) | Inhalation | > 5.3 mg/L air (4h) | [1][2] |

Table 2: In Vitro Cytotoxicity

| Cell Line | Assay | IC50 Value | Notes |

| MC3T3-E1 | MTT Assay | Not directly available for pure ADH. An oxidized dextrin/ADH hydrogel showed an IC50 of 2.8 mg/mL. | The cytotoxicity was concentration-dependent. |

Table 3: Genotoxicity Profile

| Assay | Test System | Metabolic Activation | Result | Guideline |

| Ames Test | Salmonella typhimurium | With and without | Negative | OECD 471[2] |

| Chromosome Aberration | Human Lymphocytes | With and without | Negative | OECD 473[2] |

| Gene Mutation | Mouse Lymphoma Cells | With and without | Negative | OECD 476[2] |

Table 4: Skin and Eye Irritation

| Test | Species | Result | Guideline |

| Skin Irritation | Rabbit | No irritation | OECD 404[2] |

| Eye Irritation | Rabbit | No irritation | OECD 405[2] |

| Skin Sensitization | Mouse | Negative | OECD 429[2] |

Detailed Experimental Protocols

This section outlines the methodologies for key biocompatibility and cytotoxicity assays relevant to this compound, based on standard guidelines and published studies.

In Vitro Cytotoxicity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

-

This compound (test substance)

-

L929 mouse fibroblast cell line (or other relevant cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in serum-free DMEM. Create a series of dilutions of the test substance in culture medium.

-

Cell Treatment: After 24 hours of incubation, remove the culture medium from the wells and replace it with the prepared dilutions of this compound. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).

-

Incubation: Incubate the plates for 24 hours under the same conditions.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization of Formazan: Remove the MTT-containing medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control. Plot the cell viability against the concentration of this compound to determine the IC50 value.

Genotoxicity - Ames Test

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Objective: To evaluate the mutagenic potential of this compound.

Materials:

-

This compound (test substance)

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

S9 fraction (for metabolic activation)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

Positive and negative controls

Protocol:

-

Preparation: Prepare various concentrations of this compound.

-

Exposure: In separate tubes, combine the test substance, the bacterial strain, and either the S9 mix or a buffer (for tests without metabolic activation).

-

Plating: After a short pre-incubation, mix the contents of each tube with molten top agar and pour it onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. The results for this compound were negative.[2]

Hemocompatibility - In Vitro Hemolysis Assay (Adapted from ASTM F756)

Objective: To assess the potential of this compound to cause hemolysis (destruction of red blood cells).

Materials:

-

This compound (test substance)

-

Fresh human or rabbit blood with an anticoagulant (e.g., citrate, heparin)

-

Phosphate-buffered saline (PBS)

-

Positive control (e.g., Triton X-100)

-

Negative control (e.g., PBS)

-

Spectrophotometer

Protocol:

-

Preparation of Red Blood Cells (RBCs): Centrifuge the fresh blood to pellet the RBCs. Wash the RBCs several times with PBS. Resuspend the washed RBCs in PBS to a desired concentration.

-

Preparation of Test Solutions: Prepare different concentrations of this compound in PBS.

-

Incubation: Add the RBC suspension to the this compound solutions and to the positive and negative controls. Incubate the mixtures at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

-

Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

-

Measurement of Hemolysis: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control (representing 100% hemolysis).

Signaling Pathways and Inflammatory Response

While data on the direct effect of pure this compound on cellular signaling pathways is limited, studies on ADH-containing hydrogels provide some insights.

Macrophage Polarization

Hydrogels crosslinked with this compound have been observed to influence macrophage polarization, a key process in the inflammatory and healing response. Specifically, some ADH-crosslinked biomaterials have been shown to promote the polarization of macrophages towards the M2 phenotype . M2 macrophages are typically associated with anti-inflammatory responses and tissue repair.

NF-κB and TNF-α Signaling

The direct impact of this compound on key inflammatory signaling pathways such as the NF-κB pathway and the subsequent production of cytokines like TNF-α has not been extensively studied. However, the observed promotion of M2 macrophage polarization by ADH-containing hydrogels suggests a potential indirect modulation of these pro-inflammatory pathways. Further research is needed to elucidate the specific molecular interactions of ADH with these signaling cascades.

Experimental Workflows

The following diagrams illustrate typical workflows for assessing the biocompatibility of this compound.

Conclusion

This compound exhibits a favorable biocompatibility and low cytotoxicity profile, making it a suitable crosslinking agent for a variety of biomedical applications. Quantitative data from standardized tests indicate that it is not an acute oral or inhalation toxicant, is non-irritating to skin and eyes, and is not a skin sensitizer. Furthermore, a battery of genotoxicity tests has shown no evidence of mutagenic potential. While the direct effects of pure ADH on specific inflammatory signaling pathways require further investigation, its use in hydrogels is associated with good cytocompatibility and, in some cases, a favorable anti-inflammatory and pro-reparative M2 macrophage response. The provided experimental protocols and workflows offer a guide for the continued evaluation of this compound in novel biomaterials and drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for Adipic Dihydrazide-Mediated Glycoprotein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic dihydrazide (ADH) is a homobifunctional crosslinking reagent widely employed in bioconjugation chemistry. Its symmetrical structure, featuring a hydrazide group at each end of a six-carbon spacer, makes it an effective tool for covalently linking molecules.[1] A primary application of ADH is in the site-specific conjugation of glycoproteins, particularly antibodies, following periodate (B1199274) oxidation of their carbohydrate moieties. This method offers a degree of control by targeting the glycan portion of a protein, which is often located away from the antigen-binding sites in antibodies, thus preserving their biological activity.